6-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole
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Overview
Description
6-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole is a heterocyclic compound characterized by the presence of fluorine atoms and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes fluorination under controlled conditions. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available starting materials. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the benzimidazole ring .
Scientific Research Applications
6-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: Another fluorinated heterocyclic compound with similar structural features.
Fluoroquinolones: A class of antibiotics that share the presence of fluorine atoms and a heterocyclic core.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest .
Properties
Molecular Formula |
C8H4F4N2O |
---|---|
Molecular Weight |
220.12 g/mol |
IUPAC Name |
6-fluoro-4-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H4F4N2O/c9-4-1-5-7(14-3-13-5)6(2-4)15-8(10,11)12/h1-3H,(H,13,14) |
InChI Key |
VXQDVMUXXIHPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)OC(F)(F)F)F |
Origin of Product |
United States |
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